molecular formula C19H19N B14554229 N-Methyl-N-[2-(naphthalen-2-yl)ethyl]aniline CAS No. 62171-76-0

N-Methyl-N-[2-(naphthalen-2-yl)ethyl]aniline

Cat. No.: B14554229
CAS No.: 62171-76-0
M. Wt: 261.4 g/mol
InChI Key: FKBSSMREPRTSLW-UHFFFAOYSA-N
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Description

N-Methyl-N-[2-(naphthalen-2-yl)ethyl]aniline is an organic compound that belongs to the class of aromatic amines It features a naphthalene ring attached to an ethyl chain, which is further connected to an aniline group with a methyl substitution on the nitrogen atom

Properties

CAS No.

62171-76-0

Molecular Formula

C19H19N

Molecular Weight

261.4 g/mol

IUPAC Name

N-methyl-N-(2-naphthalen-2-ylethyl)aniline

InChI

InChI=1S/C19H19N/c1-20(19-9-3-2-4-10-19)14-13-16-11-12-17-7-5-6-8-18(17)15-16/h2-12,15H,13-14H2,1H3

InChI Key

FKBSSMREPRTSLW-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[2-(naphthalen-2-yl)ethyl]aniline typically involves the alkylation of N-methylaniline with a naphthalene derivative. One common method is the reaction of N-methylaniline with 2-(bromomethyl)naphthalene under basic conditions, such as using potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[2-(naphthalen-2-yl)ethyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce various halogenated or nitrated compounds.

Scientific Research Applications

N-Methyl-N-[2-(naphthalen-2-yl)ethyl]aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving aromatic amines and their interactions with biological systems.

    Medicine: Research into potential pharmaceutical applications, such as drug development, may involve this compound.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-N-[2-(naphthalen-2-yl)ethyl]aniline involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Methylaniline: A simpler analog with a single benzene ring instead of a naphthalene ring.

    Methamnetamine: A compound with a similar structure but different functional groups and applications.

Uniqueness

N-Methyl-N-[2-(naphthalen-2-yl)ethyl]aniline is unique due to its naphthalene ring, which imparts distinct chemical and physical properties compared to simpler aromatic amines. This structural feature can influence its reactivity, binding affinity, and overall behavior in various applications.

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